2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
CAS No.: 1160263-50-2
Cat. No.: VC2551632
Molecular Formula: C17H9Cl2NO3
Molecular Weight: 346.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160263-50-2 |
|---|---|
| Molecular Formula | C17H9Cl2NO3 |
| Molecular Weight | 346.2 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C17H9Cl2NO3/c18-10-2-3-13-11(6-10)12(17(19)21)7-14(20-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2 |
| Standard InChI Key | XSMANLZDWMAKDF-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity and Classification
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride belongs to the family of quinoline derivatives, specifically those containing a benzodioxole substituent. The compound is characterized by the presence of multiple functional groups including a benzodioxole ring system at position 2 of the quinoline core, a chlorine atom at position 6, and an acid chloride functionality at position 4. This multi-functionalized structure contributes to its potential reactivity and applications in synthetic chemistry.
Structural Features and Properties
The molecular structure of the compound comprises several key features that determine its chemical and physical properties. These include:
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A quinoline core structure with substituents at positions 2, 4, and 6
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A 1,3-benzodioxole group (also known as methylenedioxy phenyl group) at position 2
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A carbonyl chloride (acid chloride) group at position 4
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A chlorine atom at position 6
Based on data from similar compounds, we can estimate the molecular weight to be approximately 346 g/mol, with a molecular formula of C17H9Cl2NO3 .
Structural Analogs in Chemical Databases
Several structural analogs of the target compound have been documented in chemical databases with assigned CAS registry numbers, including:
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2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride (CAS RN: 1160253-99-5)
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2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS RN: 1160263-02-4)
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2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride (CAS RN: 1160256-73-4)
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2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid (CAS RN: 847503-14-4)
Table 1: Comparison of Structural Analogs of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride | 1160253-99-5 | C18H12ClNO3 | 325.75 | Methyl at position 6 instead of chlorine |
| 2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160263-02-4 | C19H14ClNO3 | 339.77 | Methyl groups at positions 6 and 8 |
| 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride | 1160256-73-4 | C17H9Cl2NO3 | ~346 | Chlorine at position 8 instead of position 6 |
| 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid | 847503-14-4 | C17H10ClNO4 | 327.72 | Carboxylic acid instead of acid chloride |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride likely follows pathways similar to those documented for structural analogs. Based on established methods for synthesizing 2-aryl-quinoline-4-carboxylic acid derivatives, several synthetic routes can be proposed .
Catalyst-Mediated Synthesis
One promising approach involves the use of catalysts such as Fe3O4@SiO2@(CH2)3–Urea–Thiazole Sulfonic Acid Chloride, which has been demonstrated to be effective in the synthesis of structurally similar quinoline derivatives. The general procedure involves:
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Mixing appropriate starting materials with the catalyst
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Heating the reaction mixture at approximately 80°C under solvent-free conditions
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Monitoring the reaction progress using thin-layer chromatography
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Isolating the product through recrystallization with ethanol
This method is particularly advantageous as it employs a recyclable heterogeneous catalyst, allowing for multiple reaction cycles without significant loss of catalytic activity. The catalyst can be easily separated from the reaction mixture using an external magnet, making the process environmentally friendly and economically viable .
Conversion from Carboxylic Acid Precursor
Another potential synthesis route would involve the conversion of 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid (CAS RN: 847503-14-4) to its corresponding acid chloride. This conversion typically employs chlorinating agents such as:
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Thionyl chloride (SOCl2)
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Phosphorus pentachloride (PCl5)
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Oxalyl chloride ((COCl)2)
The reaction would be carried out in an inert solvent such as dichloromethane or benzene, often with a catalytic amount of DMF (Dimethylformamide) to facilitate the reaction when using oxalyl chloride .
Chemical Reactivity and Properties
Functional Group Reactivity
The chemical reactivity of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride is primarily determined by its acid chloride functionality, which is highly reactive toward nucleophiles. Key reactions include:
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Hydrolysis to form the corresponding carboxylic acid
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Reaction with alcohols to form esters
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Reaction with amines to form amides
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Reduction to form aldehydes or alcohols
The acid chloride group makes this compound a valuable building block for various transformations in organic synthesis, particularly in the preparation of functionalized quinoline derivatives for pharmaceutical applications .
Applications in Research and Development
Pharmaceutical Applications
Quinoline derivatives have demonstrated diverse biological activities, making them important scaffolds in medicinal chemistry. While specific data on 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride is limited, structurally similar compounds have shown potential in:
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Antimalarial activity
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Antibacterial properties
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Anti-inflammatory effects
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Anticancer activity
The acid chloride functionality provides a reactive handle for further derivatization, allowing for the synthesis of libraries of compounds for structure-activity relationship studies.
Synthetic Applications
As a reactive intermediate, 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride serves as a valuable building block in the synthesis of more complex molecules. The acid chloride functionality allows for:
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Formation of amide bonds for peptide synthesis
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Preparation of esters for various applications
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Access to other functional groups through selective transformations
These transformations are particularly valuable in the context of diversifying quinoline-based compound libraries for high-throughput screening in drug discovery efforts .
Research Context and Relationship to Synthesis Methods
The development of efficient synthetic methods for preparing 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride and related compounds is an active area of research. The application of recyclable heterogeneous catalysts, as described in the preparation of 2-aryl-quinoline-4-carboxylic acid derivatives, represents an environmentally friendly approach that aligns with the principles of green chemistry .
Table 2: Potential Applications of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride in Synthesis
| Application | Reaction Type | Potential Product Class | Potential Biological Activity |
|---|---|---|---|
| Amide synthesis | Nucleophilic acyl substitution | Quinoline amides | Anti-inflammatory, Antimicrobial |
| Ester formation | Nucleophilic acyl substitution | Quinoline esters | Anticancer, Enzyme inhibition |
| Reduction | Hydride reduction | Quinoline alcohols | CNS activity, Antimalarial |
| Coupling reactions | Cross-coupling | Complex heterocycles | Various biological activities |
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride would typically involve multiple spectroscopic techniques. Based on general analytical approaches for similar compounds, the following methods would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the aromatic protons of both the quinoline and benzodioxole rings
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13C NMR would reveal the characteristic carbonyl carbon signal, as well as the unique carbon environments in the heterocyclic systems
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Infrared (IR) Spectroscopy:
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The acid chloride functionality would show a distinctive C=O stretching band around 1760-1790 cm-1
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The benzodioxole group would display characteristic C-O-C stretching bands
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Mass Spectrometry:
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Would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features
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High-resolution mass spectrometry would confirm the molecular formula
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Identification Parameters
For database purposes, several identifiers can be generated for 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride, based on similar compounds in chemical databases:
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SMILES notation (predicted): C1=CC2=C(C=C1Cl)N=C(C=C2C(=O)Cl)C3=CC4=C(C=C3)OCO4
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InChI notation: Would provide a unique string identifier for the compound
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InChIKey: Would give a fixed-length identifier for database searching
These identifiers facilitate the cataloging and searching of the compound in chemical databases, supporting research efforts and information exchange within the scientific community.
Comparison with Structural Analogs
Structure-Activity Relationships
Comparing 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride with its structural analogs provides insights into potential structure-activity relationships:
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The 6-chloro substitution (versus 6-methyl in analog 1160253-99-5) likely affects:
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The acid chloride functionality (versus carboxylic acid in analog 847503-14-4) impacts:
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